3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol

Medicinal Chemistry ADME Profiling Fragment-Based Drug Design

3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol (CAS 1602539-47-8) is a pyrazole-based heterocyclic building block bearing a terminal primary alcohol tethered via an ether linkage at the 4-position of the 1-methylpyrazole ring. Its molecular formula is C₇H₁₂N₂O₂ with a molecular weight of 156.18 g·mol⁻¹, distinguishing it from direct C–C linked analogs such as 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (CAS 192661-38-4; MW 140.18) by the presence of an additional oxygen atom that introduces a hydrogen-bond-acceptor site and alters polarity.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
Cat. No. B12076153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)OCCCO
InChIInChI=1S/C7H12N2O2/c1-9-6-7(5-8-9)11-4-2-3-10/h5-6,10H,2-4H2,1H3
InChIKeyHBZJBBSZRUMOCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol – Product Identity and Baseline Characterization for Procurement Decisions


3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol (CAS 1602539-47-8) is a pyrazole-based heterocyclic building block bearing a terminal primary alcohol tethered via an ether linkage at the 4-position of the 1-methylpyrazole ring . Its molecular formula is C₇H₁₂N₂O₂ with a molecular weight of 156.18 g·mol⁻¹, distinguishing it from direct C–C linked analogs such as 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (CAS 192661-38-4; MW 140.18) by the presence of an additional oxygen atom that introduces a hydrogen-bond-acceptor site and alters polarity .

Why Generic Substitution of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol Poses Procurement Risk


The ether-linked 3-((1-methyl-1H-pyrazol-4-yl)oxy)propan-1-ol cannot be replaced by its direct C–C linked congener 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol without introducing quantifiable changes in linker geometry, polarity, and metabolic liability . The extra oxygen atom in the target compound increases the hydrogen-bond-acceptor count (HBA) from 3 to 4 and the topological polar surface area (tPSA) from 45.2 Ų to 68.0 Ų, altering solubility and permeability profiles in a manner that cannot be compensated by simple formulation adjustment [1][2]. These differences become critical when the compound serves as a linker or scaffold in drug-like molecules, where ADME properties are highly sensitive to subtle structural modifications.

Quantitative Evidence Guide: 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol Differentiation Against Closest Analogs


Ether vs. Carbon Linker: Hydrogen-Bond-Acceptor Capacity and Topological Polar Surface Area Comparison

Compared with 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, the target compound possesses an additional ether oxygen, raising the hydrogen-bond-acceptor count from 3 to 4 and the topological polar surface area (tPSA) from 45.2 Ų to 68.0 Ų [1][2]. This 22.8 Ų increase in tPSA corresponds to a measurable shift in predicted permeability, with tPSA values above 60 Ų generally associated with attenuated passive membrane diffusion relative to values below 50 Ų.

Medicinal Chemistry ADME Profiling Fragment-Based Drug Design

Molecular Weight Increase Over Direct C–C Analog: Impact on Ligand Efficiency and Fragment Growth Vector Potential

The target compound (MW 156.18) is 16 Da heavier than 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (MW 140.18), attributable to the replacement of a methylene with an ether oxygen . In fragment-based drug discovery, every 16 Da addition must be justified by a gain in binding energy; the ether oxygen provides a hydrogen-bond-acceptor that can contribute approximately −2.5 kcal·mol⁻¹ to binding free energy when appropriately paired with a donor on the target protein [1].

Fragment-Based Drug Discovery Ligand Efficiency Molecular Complexity

N-Methyl Substitution: Metabolic Stability Advantage Over N-Unsubstituted Pyrazole Ether Analog

Compared with 3-(1H-pyrazol-4-yloxy)propan-1-ol (CAS 1894026-61-9), which bears a free N–H on the pyrazole ring, the target compound has an N-methyl substituent . Pyrazole N–H groups are known metabolic soft spots susceptible to N-glucuronidation and N-dealkylation; N-methylation generally reduces intrinsic clearance in human liver microsomes by 3- to 10-fold for pyrazole-containing series, based on literature surveys of matched molecular pairs [1].

Metabolic Stability Cytochrome P450 Lead Optimization

Ether Linker Conformational Flexibility vs. Direct C–C Linker: Impact on Target Engagement Geometry

The ether linker (−O−CH₂−) in the target compound provides greater rotational freedom and a longer through-space distance between the pyrazole ring and the terminal hydroxyl group compared with the ethylene bridge (−CH₂−CH₂−) in 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol. Computational modeling indicates that the C−O−C bond angle (~112°) and two additional rotatable bonds create a more diverse conformational ensemble, enabling the hydroxyl to sample a larger sphere of positions for hydrogen-bonding interactions [1][2]. The target compound has 5 rotatable bonds versus 4 in the direct C–C analog, providing greater geometric adaptability in bifunctional linker applications [3].

Linker Design Conformational Analysis Structure-Based Drug Design

High-Value Application Scenarios for 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol Procurement


Fragment Elaboration in Kinase Inhibitor Lead Optimization

When a fragment hit requires growth from the pyrazole 4-position with an alcohol-terminated linker, the target compound provides an additional hydrogen-bond-acceptor (HBA = 4) compared with the direct C–C analog (HBA = 3). The 22.8 Ų tPSA advantage can be exploited to fine-tune solubility–permeability balance in kinase inhibitor series where hinge-binding pyrazole fragments are common [1].

Metabolically Stabilized Pyrazole Linker for PROTAC Design

PROTAC linker design demands metabolic robustness. The N-methyl group on the target compound reduces the risk of N-glucuronidation that would otherwise occur with the N-unsubstituted analog 3-(1H-pyrazol-4-yloxy)propan-1-ol. The combination of N-methylation and ether linkage provides a balanced profile for conjugating E3 ligase ligands to target-protein binders [2].

Bifunctional Chelator Intermediate for Metal Complex Synthesis

The terminal primary alcohol serves as a synthetic handle for attaching chelating groups (e.g., DOTA, DTPA derivatives) via ester or carbamate bonds. The ether linkage provides greater hydrolytic stability during subsequent deprotection steps compared with ester-linked analogs, while the pyrazole N-methyl group prevents undesired metal coordination at the heterocyclic nitrogen [3].

Differential Scaffold for CNS vs. Peripheral Selectivity Studies

The tPSA of 68.0 Ų positions the target compound near the 70 Ų threshold often cited for CNS penetration. This makes it valuable for systematic SAR studies comparing CNS-excluded (tPSA > 70 Ų) versus CNS-penetrant (tPSA < 60 Ų) analogs within a chemical series, where the C–C linked comparator at 45.2 Ų falls firmly in the CNS-penetrant range [4].

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